molecular formula C13H14O2 B2486353 2-Butyl-1-benzofuran-3-carbaldehyde CAS No. 251479-20-6

2-Butyl-1-benzofuran-3-carbaldehyde

Cat. No. B2486353
M. Wt: 202.253
InChI Key: WAQDWMWCWBOZLQ-UHFFFAOYSA-N
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Description

2-Butyl-1-benzofuran-3-carbaldehyde is a chemical compound that has been the subject of various studies due to its interesting chemical structure and properties. This compound is a part of the benzofuran family, which is known for its diverse applications in organic synthesis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2-Butyl-1-benzofuran-3-carbaldehyde, typically involves starting from benzo[b]furan-3(2H)-one or benzo[b]furan-2-carbaldehyde. Electrophilic substitution reactions, such as bromination, formylation, acetylation, or nitration, play a crucial role in the synthesis process. Metallation with butyllithium is another key step, indicating the versatility of benzofuran derivatives in organic synthesis (Vachal, Pihera, & Svoboda, 1997).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including 2-Butyl-1-benzofuran-3-carbaldehyde, is characterized by spectroscopic methods. The 1H and 13C NMR signals provide detailed insights into the molecular structure, showcasing the compound's unique chemical environment. Structural elucidation is further supported by X-ray crystallography, offering a three-dimensional perspective on the molecular arrangement and interactions (Chen, 2016).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, demonstrating their chemical reactivity and functional group compatibility. For instance, the palladium-catalyzed double isocyanide insertion reaction enables the synthesis of 2,3-difunctionalized benzofuran derivatives, highlighting the compound's potential as a precursor for further chemical transformations (Hu et al., 2018).

Scientific Research Applications

Synthesis of Novel Heterocycles

2-Butyl-1-benzofuran-3-carbaldehyde and its derivatives have been extensively used as precursors for the synthesis of a wide range of novel heterocycles. Researchers have employed this compound to create diverse heterocyclic structures through facile reactions with various hydrazides and other compounds. These synthesized heterocycles are confirmed by spectroscopic methods and sometimes crystal structures, indicating their potential for further chemical analysis and application in different fields (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Antitumor Activity and Molecular Docking Studies

Significant antitumor activities have been observed in novel benzofuran-2-yl pyrazole pyrimidine derivatives synthesized from 2-Butyl-1-benzofuran-3-carbaldehyde. These compounds, through various cyclocondensation reactions, have shown promising results in molecular docking studies as thymidylate synthase inhibitors. Some of these compounds exhibited cytotoxic activities against specific human carcinoma cell lines, suggesting their potential as therapeutic agents (El-Zahar et al., 2011).

Synthesis of Highly Functionalized Benzofurans

A unique and connective transformation approach has been developed to prepare highly functionalized benzofurans from o-hydroxyphenones and dichloroethylene. This method involves base-catalyzed condensation followed by a facile rearrangement under mild acidic conditions, leading to benzofuran carbaldehydes. Such methodologies open new avenues for synthesizing biologically active benzofuran compounds with potential pharmaceutical applications (Schevenels & Markó, 2012).

Coordination Reactions and Thermal Stability

In coordination chemistry, 2-Butyl-1-benzofuran-3-carbaldehyde has been used to synthesize complex structures with metals, demonstrating the compound's versatility in forming stable and potentially bioactive complexes. These complexes have been analyzed for their thermal properties, indicating high thermal stability, which is crucial for potential applications in materials science (Mojumdar, Šimon, & Krutošíková, 2009).

Synthesis of Fused Ring Heterocycles

The compound has also been a key intermediate in the synthesis of tricyclic heterocycles via intramolecular 1,3-dipolar cycloaddition reactions. This method has been useful for constructing biologically active fused heterocycles, further emphasizing the compound's utility in the development of new pharmaceutical agents (Gaonkar & Rai, 2010).

properties

IUPAC Name

2-butyl-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQDWMWCWBOZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1-benzofuran-3-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of DMF (59 g, 0.805 mol) in anhydrous DCM (300 mL) was added slowly at 0° C. under N2 atmosphere phosphorous oxy-chloride (123 g, 0.84 mol). The mixture was stirred at rt for 2 h. To this was added slowly 2-butyl-1-benzofuran (35 g, 0.21 mol) in anhydrous DCM (100 mL). The reaction mixture was slowly heated to 60° C. for 72 h, cooled to rt and poured into ice and extracted with EtOAc. The organic layer was washed with water, brine and dried over MgSO4. The solvent was removed under vacuum and the crude product purified by column chromatography over silica gel (PetEther/EtOAc) to give 2-butyl-1-benzofuran-3-carbaldehyde (30 g, 74%) as a light brown liquid.
Name
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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